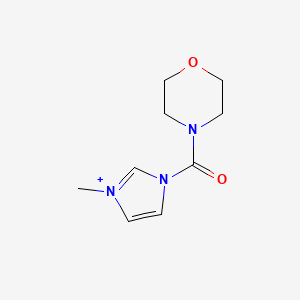
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium is a unique organic compound that features a morpholine ring attached to a carbonyl group, which is further connected to a methyl-substituted imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium typically involves the reaction of morpholine with a carbonyl-containing reagent, followed by the introduction of a methyl group to the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in optimizing the reaction parameters, such as temperature, pressure, and concentration of reactants, to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the imidazole ring.
Applications De Recherche Scientifique
3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
- 1-(Morpholinocarbonyl)-2-methyl-1H-imidazole-3-ium
- 1-(Morpholinocarbonyl)-4-methyl-1H-imidazole-3-ium
Comparison: Compared to its similar compounds, 3-methyl-1-(morpholine-4-carbonyl)-1H-imidazol-3-ium may exhibit unique properties due to the specific positioning of the methyl group on the imidazole ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct in its applications and effects.
Propriétés
Formule moléculaire |
C9H14N3O2+ |
|---|---|
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
(3-methylimidazol-3-ium-1-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H14N3O2/c1-10-2-3-12(8-10)9(13)11-4-6-14-7-5-11/h2-3,8H,4-7H2,1H3/q+1 |
Clé InChI |
PJSWBMRSMGQROY-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CN(C=C1)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


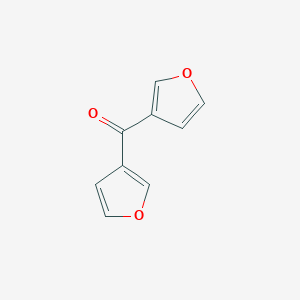
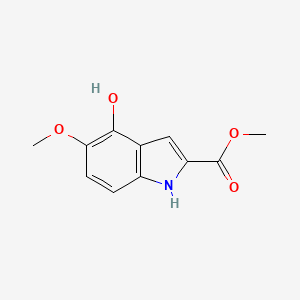
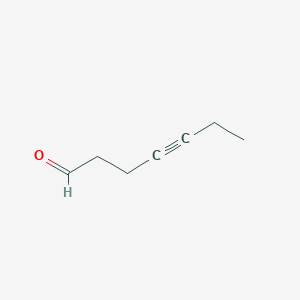
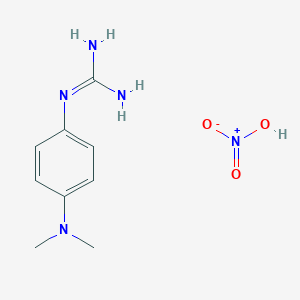
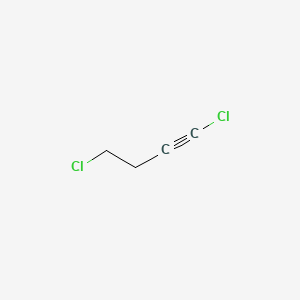
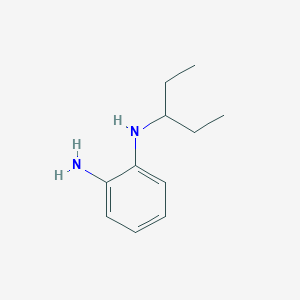
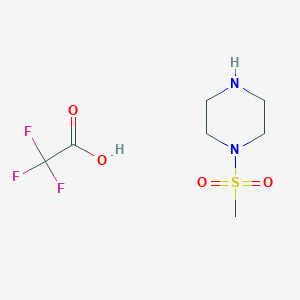
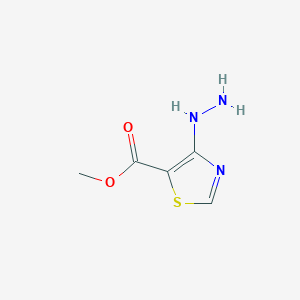
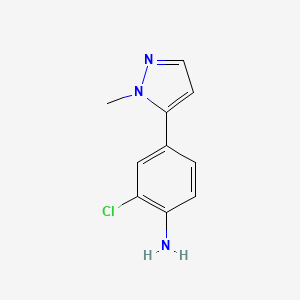
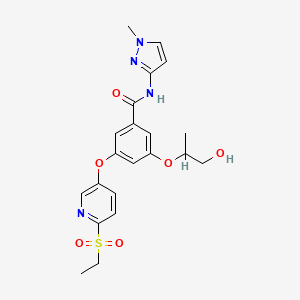
![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8629046.png)
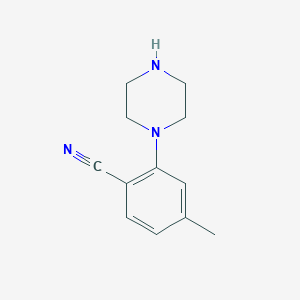
phosphanium](/img/structure/B8629055.png)
![5-Amino-2-(4-[4-methoxyphenyl]piperazin-1-yl)pyridine](/img/structure/B8629067.png)
